molecular formula C9H8F3NO B2665737 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde CAS No. 1288998-91-3

4-(Methylamino)-2-(trifluoromethyl)benzaldehyde

Cat. No. B2665737
M. Wt: 203.164
InChI Key: RHZUMLDYTMZRFN-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzaldehyde, also known as α,α,α-Trifluoro-p-tolualdehyde, is a chemical compound with the linear formula CF3C6H4CHO . It has a molecular weight of 174.12 .


Synthesis Analysis

While specific synthesis methods for 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde were not found, trifluoromethylation is a common method used in the synthesis of similar compounds . Trifluoromethylation involves the addition of a trifluoromethyl group to a molecule and plays an important role in pharmaceuticals, agrochemicals, and materials .


Molecular Structure Analysis

The linear formula for 4-(Trifluoromethyl)benzaldehyde is CF3C6H4CHO . This indicates that the molecule consists of a benzene ring (C6H4) with a trifluoromethyl group (CF3) and a formyl group (CHO) attached .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzaldehyde is a clear colorless to yellow liquid . It has a molecular weight of 174.12 .

Scientific Research Applications

Synthesis and Optical Properties of Metal Complexes

Research conducted by Vasilis P. Barberis and J. Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol derived from reactions involving benzaldehyde derivatives. These complexes exhibited enhanced thermal stability, solubility in organic solvents, and photoluminescence properties, indicating their potential in materials science, especially for optoelectronic applications (Barberis & Mikroyannidis, 2006).

Fluorinated Microporous Polyaminals for CO2 Adsorption

Guiyang Li, Biao Zhang, and Zhonggang Wang (2016) utilized 4-trifluoromethylbenzaldehyde in synthesizing microporous polyaminal networks through a facile polycondensation process. These networks showed increased BET surface areas and enhanced CO2 adsorption capacities, underlining the chemical's role in creating materials for environmental management, specifically in carbon capture and storage technologies (Li, Zhang, & Wang, 2016).

Catalytic Asymmetric Synthesis

A study by M. Yamakawa and R. Noyori (1999) investigated the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by a specific chiral compound, highlighting the importance of 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde in catalyzing reactions that produce optically active molecules. This research contributes to the field of asymmetric synthesis, which is crucial for the production of chiral drugs and chemicals (Yamakawa & Noyori, 1999).

Enhancement of Bioproduction Processes

Tom K. J. Craig and A. Daugulis (2013) demonstrated the use of benzaldehyde derivatives in optimizing conditions for the bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor. Their research indicates potential applications in biotechnology for the production of flavors and fragrances, enhancing both yield and process efficiency (Craig & Daugulis, 2013).

Electrosynthesis in Ionic Liquids

A. Doherty and Claudine Brooks (2004) explored the electrochemical reduction of benzaldehyde in ionic liquids, demonstrating the compound's utility in electrosynthesis processes. This research opens pathways for developing green chemistry applications, especially in synthesizing alcohols and other organic compounds in an environmentally friendly manner (Doherty & Brooks, 2004).

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, compounds like 4-(Trifluoromethyl)benzaldehyde may continue to be of interest in future research and development.

properties

IUPAC Name

4-(methylamino)-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-13-7-3-2-6(5-14)8(4-7)9(10,11)12/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZUMLDYTMZRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-2-(trifluoromethyl)benzaldehyde

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